3-Ethyl-4-formylphenylboronic acid
Overview
Description
3-Ethyl-4-formylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to two hydroxyl groups and an organic substituent. This particular compound features an ethyl group and a formyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
3-Ethyl-4-formylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making the organoboron reagents like this compound relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction leads to the formation of new carbon–carbon bonds, which can have significant downstream effects in the synthesis of various organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst . Additionally, the reaction is generally performed under mild conditions, which contributes to the stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-formylphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-ethylphenylboronic acid.
Formylation: The formyl group is introduced to the phenyl ring through a formylation reaction. This can be achieved using reagents like formic acid or formyl chloride under specific conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-formylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: 3-Ethyl-4-carboxyphenylboronic acid.
Reduction: 3-Ethyl-4-hydroxymethylphenylboronic acid.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
3-Ethyl-4-formylphenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors for biological molecules.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 3-Ethylphenylboronic acid
Comparison
3-Ethyl-4-formylphenylboronic acid is unique due to the presence of both an ethyl group and a formyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound in various applications. Compared to 3-formylphenylboronic acid and 4-formylphenylboronic acid, the ethyl group in this compound provides additional steric and electronic effects, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(3-ethyl-4-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-2-7-5-9(10(12)13)4-3-8(7)6-11/h3-6,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHGCQVNNDUJCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678475 | |
Record name | (3-Ethyl-4-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-94-3 | |
Record name | B-(3-Ethyl-4-formylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Ethyl-4-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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